Cas no 28575-34-0 ((3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid)

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid structure
28575-34-0 structure
Nom du produit:(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid
Numéro CAS:28575-34-0
Le MF:C31H57N5O9
Mégawatts:643.812389135361
MDL:MFCD00214071
CID:266499
PubChem ID:5481345

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Propriétés chimiques et physiques

Nom et identifiant

    • (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid
    • (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-b...
    • (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-meth
    • (3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid
    • ACETYL PEPSTATIN
    • Acetyl-Pepstatin
    • 5hvp
    • Ac-Pepstain
    • Ac-Val-Val-Sta-Ala-Sta
    • N-Acetyl Pepstatin
    • Pepsidin C
    • Pepsidine C
    • Pepstatin Ac
    • Pepstatin acetate
    • SCHEMBL10777706
    • BDBM50368642
    • Pepstatin A (acetate)
    • Acetylpepstatin
    • MFCD00214071
    • 28575-34-0
    • Pepstatin A, 1-(N-acetyl-L-valine)-
    • J-017129
    • CS-0033333
    • AKOS027470304
    • Pepsin inhibitor S-PI-D (8CI)
    • DTXSID70182781
    • S-PI (pepsin inhibitor)
    • L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-, monoacetate (ester), [1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI)
    • S-PI
    • CHEMBL301728
    • L-valinamide, N-acetyl-L-valyl-N-[(1S,2S)-4-[[(1S)-2-[[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-
    • HY-P1436
    • L-Alaninamide, N-acetyl-L-valyl-L-valyl-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl-N-[(1S)-1-[(1S)-2-carboxy-1-hydroxyethyl]-3-methylbutyl]- (9CI)
    • Pepsin inhibitor (Streptomyces naniwaensis)
    • (3S,4S)-4-[(2S)-2-[(3S,4S)-4-[(2S)-2-[(2S)-2-acetamido-3-methylbutanamido]-3-methylbutanamido]-3-hydroxy-6-methylheptanamido]propanamido]-3-hydroxy-6-methylheptanoic acid
    • DA-50147
    • DA-50148
    • MDL: MFCD00214071
    • Piscine à noyau: InChI=1S/C31H57N5O9/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42)
    • La clé Inchi: WKYBEGDEGRCZNF-UHFFFAOYSA-N
    • Sourire: C(NC(C(C)C)C(NC(C(C)C)C(NC(CC(C)C)C(O)CC(NC(C)C(NC(CC(C)C)C(O)CC(O)=O)=O)=O)=O)=O)(=O)C

Propriétés calculées

  • Qualité précise: 643.41600
  • Masse isotopique unique: 643.41562841g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 8
  • Nombre de récepteurs de liaison hydrogène: 9
  • Comptage des atomes lourds: 45
  • Nombre de liaisons rotatives: 20
  • Complexité: 1000
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 7
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 223Ų
  • Le xlogp3: 1.7

Propriétés expérimentales

  • Le PSA: 223.26000
  • Le LogP: 2.39550

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Informations de sécurité

  • Wgk Allemagne:3

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A938474-5mg
Acetyl-Pepstatin
28575-34-0 95%
5mg
¥540.00 2022-09-02
1PlusChem
1P002W6S-5mg
L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-, monoacetate (ester), [1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI)
28575-34-0 ≥ 98% (HPLC)
5mg
$574.00 2024-05-07
1PlusChem
1P002W6S-1mg
L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-, monoacetate (ester), [1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI)
28575-34-0 ≥ 98% (HPLC)
1mg
$158.00 2024-05-07
A2B Chem LLC
AB34228-1mg
Acetyl-pepstatin
28575-34-0 ≥ 98% (HPLC)
1mg
$128.00 2024-04-20
A2B Chem LLC
AB34228-5mg
Acetyl-pepstatin
28575-34-0 ≥ 98% (HPLC)
5mg
$488.00 2024-04-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A938474-100mg
Acetyl-Pepstatin
28575-34-0 95%
100mg
¥5,399.10 2022-09-02
abcr
AB478399-25 mg
Acetyl-Pepstatin
28575-34-0
25mg
€200.20 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-203802-1mg
Acetyl-Pepstatin,
28575-34-0
1mg
¥1309.00 2023-09-05
A2B Chem LLC
AB34228-25mg
Acetyl-pepstatin
28575-34-0
25mg
$80.00 2023-12-31
1PlusChem
1P002W6S-25mg
L-Valinamide, N-(3-methyl-1-oxobutyl)-L-valyl-N-[4-[[2-[[1-(2-carboxy-1-hydroxyethyl)-3-methylbutyl]amino]-1-methyl-2-oxoethyl]amino]-2-hydroxy-1-(2-methylpropyl)-4-oxobutyl]-, monoacetate (ester), [1S-[1R*,2R*,4[R*[R*(R*)]]]]- (9CI)
28575-34-0
25mg
$75.00 2023-12-17

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-3-hydroxy-6-methyl-heptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methyl-heptanoic acid Littérature connexe

Articles recommandés

Fournisseurs recommandés
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nantong Boya Environmental Protection Technology Co., Ltd
atkchemica
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
atkchemica
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hubei Cuiyuan Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
BIOOKE MICROELECTRONICS CO.,LTD
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangsu Xinsu New Materials Co., Ltd